molecular formula C17H15FN2O2S2 B2664147 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide CAS No. 896350-18-8

3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide

Cat. No. B2664147
CAS RN: 896350-18-8
M. Wt: 362.44
InChI Key: HAZKTVUEHNGDIC-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide is a chemical compound with potential applications in scientific research. This compound is known for its ability to inhibit certain enzymes and has been studied for its potential use in various fields of research. In

Scientific Research Applications

Antioxidant and Anticancer Activity

Derivatives of compounds bearing similarities to "3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide" have been explored for their antioxidant and anticancer activities. Novel derivatives bearing various functional groups have shown significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid in some cases. These compounds have been tested against human glioblastoma and triple-negative breast cancer cell lines, with specific derivatives showing potent cytotoxicity against these cancer types (Tumosienė et al., 2020).

Antimicrobial Activities

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activities. Research into derivatives of 3-fluoro-4-phenyl compounds has shown high activity against Mycobacterium smegmatis, indicating potential for treating bacterial infections (Yolal et al., 2012). Another study focusing on novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide has highlighted significant antibacterial and antifungal activities, showing promise for such compounds as antimicrobial agents (Helal et al., 2013).

properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S2/c1-22-13-3-2-4-14-16(13)20-17(24-14)19-15(21)9-10-23-12-7-5-11(18)6-8-12/h2-8H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZKTVUEHNGDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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